molecular formula C16H8ClFN4O B8428845 3-(2-Chloro-4-fluorophenyl)-7-(pyrimidin-5-yl)isoxazolo[4,5-b]pyridine

3-(2-Chloro-4-fluorophenyl)-7-(pyrimidin-5-yl)isoxazolo[4,5-b]pyridine

Cat. No.: B8428845
M. Wt: 326.71 g/mol
InChI Key: JEDNZFSHVDTWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-4-fluorophenyl)-7-(pyrimidin-5-yl)isoxazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C16H8ClFN4O and its molecular weight is 326.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H8ClFN4O

Molecular Weight

326.71 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-7-pyrimidin-5-yl-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C16H8ClFN4O/c17-13-5-10(18)1-2-12(13)14-15-16(23-22-14)11(3-4-21-15)9-6-19-8-20-7-9/h1-8H

InChI Key

JEDNZFSHVDTWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NOC3=C(C=CN=C32)C4=CN=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (5.69 mg, 0.142 mmol) in THF (Ratio: 1.8, Volume: 1.075 ml) was added dropwise (Z)-(2-chloro-4-fluorophenyl)(3-fluoro-4-(pyrimidin-5-yl)pyridin-2-yl)methanone oxime (0.029 g, 0.084 mmol) in DMF (Ratio: 1.0, Volume: 0.597 ml) slowly. The reaction mixture was heated at 70° C. for 3 hr, and then allowed to cool to room temperature. The reaction was quenched with H2O. The reaction mixture was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, concentrated, and further dried under high vacuum to afford a brown residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (4 g column, 18 mL/min, 0-80% EtOAc in hexanes over 15 min, tr=3 min) gave the title compound (10.3 mg, 0.028 mmol, 33.9% yield) as a yellow solid. ESI MS (M+H)+=327.0.
Quantity
5.69 mg
Type
reactant
Reaction Step One
Name
Quantity
1.075 mL
Type
solvent
Reaction Step One
Name
Quantity
0.597 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33.9%

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